Nafagrel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nafagrel is a small molecule drug that acts as a thromboxane A2 synthase inhibitor. It was initially developed by Daiichi Sankyo Co., Ltd. This compound has been studied for its potential therapeutic applications in various diseases, including immune system diseases, nervous system diseases, and cardiovascular diseases .
Méthodes De Préparation
The synthesis of Nafagrel involves several steps. One of the key synthetic routes includes the preparation of its hydrochloride form. This compound hydrochloride has two stable pseudopolymorphs: hemihydrate and monohydrate. The dehydration of these hydrates occurs under nitrogen gas atmosphere . The industrial production methods for this compound are not extensively documented, but it typically involves standard organic synthesis techniques and purification processes.
Analyse Des Réactions Chimiques
Nafagrel undergoes various chemical reactions, including dehydration and hydrolysis. The dehydration behavior of this compound hydrochloride hydrates has been studied, showing that the crystal water of the monohydrate consists of two different types of crystal water . Common reagents and conditions used in these reactions include nitrogen gas atmosphere for dehydration. The major products formed from these reactions are the dehydrated forms of this compound.
Applications De Recherche Scientifique
Nafagrel has been extensively studied for its potential applications in scientific research. It is primarily used as a thromboxane A2 synthase inhibitor, which makes it valuable in the study of cardiovascular diseases. This compound has also been investigated for its effects on immune system diseases and nervous system diseases . In addition, it has applications in the study of prostanoid formation and pharmacokinetics .
Mécanisme D'action
Nafagrel exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This mechanism makes this compound a potential therapeutic agent for conditions such as angina pectoris, asthma, and diabetic angiopathies .
Comparaison Avec Des Composés Similaires
Nafagrel is unique in its specific inhibition of thromboxane A2 synthase. Similar compounds include other thromboxane A2 synthase inhibitors, such as ozagrel and furegrelate. These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and therapeutic applications.
Propriétés
Numéro CAS |
97901-21-8 |
---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19) |
Clé InChI |
VJJHOPPXRPHVCA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |
SMILES canonique |
C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |
Numéros CAS associés |
97901-22-9 (hydrochloride) 122956-67-6 (hydrochloride hemihydrate salt/solvate) |
Synonymes |
6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid DP 1904 DP-1904 nafagrel nafagrel hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.